1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one
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Overview
Description
1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one is a complex organic compound that features a benzothiadiazole moiety, a pyrrole ring, and a trifluoromethyl ketone group.
Preparation Methods
The synthesis of 1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzothiadiazole moiety: This can be achieved by reacting an appropriate aniline derivative with disulfur dichloride, followed by diazotization.
Construction of the pyrrole ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the trifluoromethyl ketone group: This step often involves the use of trifluoroacetic anhydride or trifluoromethyl ketone precursors under acidic or basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency .
Chemical Reactions Analysis
1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its strong electron-withdrawing properties and photoluminescent characteristics.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical intermediates and potential drug candidates, particularly in the development of anticancer and antimicrobial agents.
Material Science: The compound is utilized in the design of novel materials with specific electronic and optical properties, making it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets and pathways. The benzothiadiazole moiety acts as an electron acceptor, facilitating charge transfer processes in organic electronic devices . In medicinal applications, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
2,1,3-Benzothiadiazole derivatives: These compounds share the benzothiadiazole core and are used in similar applications, including organic electronics and medicinal chemistry.
Trifluoromethyl ketones: Compounds with trifluoromethyl ketone groups exhibit unique reactivity and are employed in various chemical transformations.
Pyrrole derivatives: Pyrrole-based compounds are widely studied for their biological activity and material science applications.
The uniqueness of this compound lies in its combination of these functional groups, providing a versatile platform for diverse scientific and industrial applications .
Properties
IUPAC Name |
1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethylpyrrol-3-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3OS/c1-7-5-10(13(21)14(15,16)17)8(2)20(7)9-3-4-12-11(6-9)18-19-22-12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRBHPSBCAILGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)SN=N3)C)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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